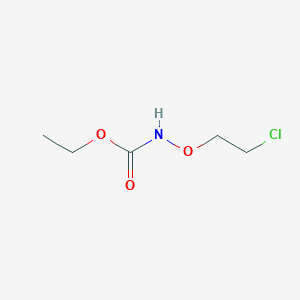
10-Propyl-9-(10-propylacridin-9(10H)-ylidene)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene is a heterocyclic aromatic compound with the molecular formula C32H30N2 and a molecular weight of 442.59 . It is a member of the biacridinylidene family, characterized by the presence of two acridine units connected through a central carbon atom. This compound is primarily used for research purposes in various fields of chemistry and material science .
准备方法
The synthesis of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with propylating agents under controlled conditions. One common method includes the use of 10-propylacridine as a starting material, which undergoes a coupling reaction to form the biacridinylidene structure . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or toluene to facilitate the coupling process
化学反应分析
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the biacridinylidene structure into dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine nitrogen atoms.
The major products formed from these reactions include acridone derivatives, dihydroacridines, and substituted acridines .
科学研究应用
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene has several scientific research applications:
Material Science: The compound exhibits unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
作用机制
The mechanism of action of 10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . This intercalation is facilitated by the planar structure of the acridine units, which allows the compound to insert between DNA base pairs. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components .
相似化合物的比较
10,10’-Dipropyl-10H,10’H-9,9’-biacridinylidene can be compared with other biacridinylidene derivatives, such as:
10,10’-Di(cyclohex-2-en-1-yl)-10H,10’H-9,9’-biacridinylidene: This compound has cyclohexenyl groups instead of propyl groups, which may alter its photophysical properties and reactivity.
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene: The presence of methyl groups instead of propyl groups can affect the compound’s solubility and interaction with other molecules.
属性
CAS 编号 |
121330-78-7 |
|---|---|
分子式 |
C32H30N2 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
10-propyl-9-(10-propylacridin-9-ylidene)acridine |
InChI |
InChI=1S/C32H30N2/c1-3-21-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)33)32-25-15-7-11-19-29(25)34(22-4-2)30-20-12-8-16-26(30)32/h5-20H,3-4,21-22H2,1-2H3 |
InChI 键 |
XWKFJEDIPNIXRI-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)CCC)C6=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)







![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)




